Synthetic Efficiency Advantage: 96% vs 72% Yield in Parallel KRAS Inhibitor Syntheses
In a patent application for KRAS G12C inhibitor development (US20240246964), direct parallel syntheses comparing the 8-methyl and 7-methyl isomers revealed a substantial synthetic efficiency advantage for the 8-methyl derivative. Under identical reaction conditions with methyl 2,2-dimethoxyacetate, 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde was synthesized with 96% yield, whereas the isomeric 7-methyl derivative achieved only 72% yield. This 24-percentage-point absolute difference (33% relative improvement) demonstrates a direct head-to-head advantage in synthetic efficiency [1].
| Evidence Dimension | Synthetic yield (isolated yield) |
|---|---|
| Target Compound Data | 96% |
| Comparator Or Baseline | 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (72%) |
| Quantified Difference | +24% absolute; +33% relative improvement |
| Conditions | Reaction with methyl 2,2-dimethoxyacetate under identical conditions as per US20240246964 |
Why This Matters
This yield differential translates directly to higher throughput in SAR campaigns, reduced cost per gram of downstream material, and improved feasibility for scaling to preclinical supply.
- [1] US Patent Application US20240246964. (2024). KRAS G12C Inhibitors. Example 1, paragraph [0452]. View Source
